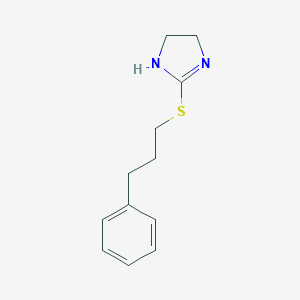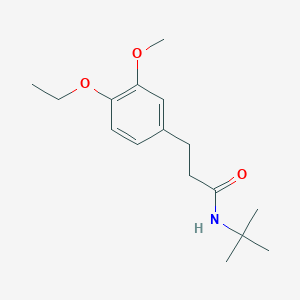
4-Fluorobenzyl 2,6-dibromo-3,4,5-trimethoxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Fluorobenzyl 2,6-dibromo-3,4,5-trimethoxybenzoate is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a derivative of 2,6-dibromo-3,4,5-trimethoxybenzoic acid, which is a well-known compound in the field of medicinal chemistry. The synthesis of 4-Fluorobenzyl 2,6-dibromo-3,4,5-trimethoxybenzoate has been achieved through various methods, and it has been found to possess unique biochemical and physiological effects.
Mechanism Of Action
The mechanism of action of 4-Fluorobenzyl 2,6-dibromo-3,4,5-trimethoxybenzoate is not fully understood. However, it has been suggested that the compound may exert its antitumor activity through the inhibition of cell proliferation and induction of apoptosis. It has also been suggested that the compound may exhibit its anti-inflammatory and analgesic properties through the inhibition of cyclooxygenase (COX) enzymes, which are involved in the production of inflammatory mediators.
Biochemical And Physiological Effects
4-Fluorobenzyl 2,6-dibromo-3,4,5-trimethoxybenzoate has been found to possess unique biochemical and physiological effects. It has been found to exhibit potent antitumor activity in various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also been found to possess anti-inflammatory and analgesic properties, making it a potential candidate for the development of new drugs for the treatment of inflammatory and pain-related disorders.
Advantages And Limitations For Lab Experiments
One of the major advantages of using 4-Fluorobenzyl 2,6-dibromo-3,4,5-trimethoxybenzoate in lab experiments is its potent antitumor activity. This makes it a valuable tool for the development of new drugs for the treatment of cancer. However, one of the limitations of using this compound is its relatively low solubility in aqueous solutions, which may limit its use in certain experiments.
Future Directions
There are several future directions for the research on 4-Fluorobenzyl 2,6-dibromo-3,4,5-trimethoxybenzoate. One of the major areas of research is the development of new drugs for the treatment of cancer. Further studies are needed to fully understand the mechanism of action of this compound and to identify its molecular targets. Additionally, the development of new synthetic methods for the production of this compound may lead to the discovery of new derivatives with improved properties.
Synthesis Methods
The synthesis of 4-Fluorobenzyl 2,6-dibromo-3,4,5-trimethoxybenzoate has been achieved through various methods. One of the most common methods involves the reaction of 2,6-dibromo-3,4,5-trimethoxybenzoic acid with 4-fluorobenzyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, resulting in the formation of 4-Fluorobenzyl 2,6-dibromo-3,4,5-trimethoxybenzoate.
Scientific Research Applications
4-Fluorobenzyl 2,6-dibromo-3,4,5-trimethoxybenzoate has been found to possess potential applications in scientific research. One of the major areas of research is in the field of medicinal chemistry. This compound has been found to exhibit potent antitumor activity in various cancer cell lines. It has also been found to possess anti-inflammatory and analgesic properties, making it a potential candidate for the development of new drugs for the treatment of inflammatory and pain-related disorders.
properties
Product Name |
4-Fluorobenzyl 2,6-dibromo-3,4,5-trimethoxybenzoate |
|---|---|
Molecular Formula |
C17H15Br2FO5 |
Molecular Weight |
478.1 g/mol |
IUPAC Name |
(4-fluorophenyl)methyl 2,6-dibromo-3,4,5-trimethoxybenzoate |
InChI |
InChI=1S/C17H15Br2FO5/c1-22-14-12(18)11(13(19)15(23-2)16(14)24-3)17(21)25-8-9-4-6-10(20)7-5-9/h4-7H,8H2,1-3H3 |
InChI Key |
XINNXAJUWWBDCJ-UHFFFAOYSA-N |
SMILES |
COC1=C(C(=C(C(=C1OC)Br)C(=O)OCC2=CC=C(C=C2)F)Br)OC |
Canonical SMILES |
COC1=C(C(=C(C(=C1OC)Br)C(=O)OCC2=CC=C(C=C2)F)Br)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2-(1-cyclohexen-1-yl)ethyl]-4-[(4-ethylphenyl)sulfonyl]tetrahydro-3-thiophenamine 1,1-dioxide](/img/structure/B241038.png)
![4-(2-{1-[(3,5-Dimethylphenoxy)acetyl]-2-piperidinyl}ethyl)morpholine](/img/structure/B241040.png)



![4-[(2-Methylcyclohexyl)amino]-2-(methylsulfanyl)-6-phenyl-5-pyrimidinecarbonitrile](/img/structure/B241056.png)
![4-(4-Methylphenyl)-2-(methylsulfanyl)-6-[(tetrahydro-2-furanylmethyl)amino]-5-pyrimidinecarbonitrile](/img/structure/B241057.png)




![2-[3-(4-methylphenoxy)propylsulfanyl]-4,5-dihydro-1H-imidazole](/img/structure/B241080.png)

![6-(4-Bromophenyl)imidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B241085.png)